molecular formula C9H10F2N2 B13039432 (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

Cat. No.: B13039432
M. Wt: 184.19 g/mol
InChI Key: GJACGOWGNQVPPX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a 3,5-difluoropyridin-4-yl moiety through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Difluoropyridinyl Moiety: The 3,5-difluoropyridin-4-yl group can be synthesized through halogenation reactions, where fluorine atoms are introduced to the pyridine ring.

    Linkage via Methanamine: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions using appropriate amine and aldehyde precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Difluoropyridin-4-yl)ethanamine: Similar in structure but with an ethanamine linkage instead of a methanamine linkage.

    (3,5-Difluoropyridin-4-yl)methanamine: Lacks the cyclopropyl group, making it less sterically hindered.

Uniqueness

(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

(S)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m0/s1

InChI Key

GJACGOWGNQVPPX-VIFPVBQESA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C=NC=C2F)F)N

Canonical SMILES

C1CC1C(C2=C(C=NC=C2F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.